molecular formula C16H24N2O5 B3293452 (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid CAS No. 885276-61-9

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid

Cat. No.: B3293452
CAS No.: 885276-61-9
M. Wt: 324.37 g/mol
InChI Key: PQGTXKSAXBQQSL-UHFFFAOYSA-N
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Description

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a furan ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The furan ring is functionalized with an acetic acid group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The Boc-protected piperidine derivative is then coupled with the furan-acetic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (3-Boc-amino-piperidin-1-YL)-furan-2-YL-ethanol.

    Substitution: Free amine derivatives.

Scientific Research Applications

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid: Similar structure with a thiophene ring instead of a furan ring.

    (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid: Contains a pyridine ring in place of the furan ring.

    (3-Boc-amino-piperidin-1-YL)-indol-2-YL-acetic acid: Features an indole ring instead of the furan ring.

Uniqueness

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-22-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGTXKSAXBQQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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